4'-Iodo-2-phenylacetophenone
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Overview
Description
4’-Iodo-2-phenylacetophenone is an organic compound with the molecular formula C14H11IO. It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the para position and a phenylacetyl group at the ortho position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Iodo-2-phenylacetophenone can be synthesized through various methods. One common approach involves the iodination of 2-phenylacetophenone using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent like acetic acid or dimethyl sulfoxide (DMSO). The reaction mechanism involves the formation of an iodonium ion intermediate, which subsequently reacts with the acetophenone derivative to yield the desired product .
Industrial Production Methods: Industrial production of 4’-Iodo-2-phenylacetophenone may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4’-Iodo-2-phenylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Major Products:
Substitution: Formation of azides, nitriles, or organometallic derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of secondary alcohols.
Scientific Research Applications
4’-Iodo-2-phenylacetophenone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research has shown its potential anticancer activity, making it a candidate for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4’-Iodo-2-phenylacetophenone involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular pathways. The iodine atom’s presence enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
4-Iodoacetophenone: Similar structure but lacks the phenylacetyl group.
2-Iodoacetophenone: Iodine atom is positioned at the ortho position relative to the carbonyl group.
4’-Bromo-2-phenylacetophenone: Bromine atom replaces iodine.
Uniqueness: 4’-Iodo-2-phenylacetophenone is unique due to the combined presence of the iodine atom and the phenylacetyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
1-(4-iodophenyl)-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBAJVHUNMQCIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642283 |
Source
|
Record name | 1-(4-Iodophenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55794-28-0 |
Source
|
Record name | 1-(4-Iodophenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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